Reaction Pathway Divergence: tert-Butyl Analog Exhibits Basicity, Not Wittig Reactivity
In contrast to the allyl ester, the sterically bulky tert-butyl (triphenylphosphoranylidene)acetate demonstrates a complete divergence in reaction pathway when exposed to homophthalic anhydride. Instead of participating in the expected Wittig olefination, the tert-butyl analog acts exclusively as a base, promoting self-condensation of the anhydride [1]. This finding underscores that ester group selection is not arbitrary; it dictates whether the compound functions as a nucleophilic ylide for alkene formation or as a basic catalyst.
| Evidence Dimension | Reactivity with homophthalic anhydride |
|---|---|
| Target Compound Data | Undergoes Wittig reaction (implied; no quantitative yield data available for this specific reaction) |
| Comparator Or Baseline | tert-Butyl (triphenylphosphoranylidene)acetate |
| Quantified Difference | N/A (qualitative difference: Wittig reaction vs. no Wittig reaction) |
| Conditions | Reaction with homophthalic anhydride |
Why This Matters
This qualitative difference is crucial for procurement: selecting the tert-butyl analog for a Wittig reaction in this context would yield no alkene product, halting synthetic progress.
- [1] Shablykin, O. V. et al. (2017). The interaction of homophthalic anhydride with (triphenylphosphoranylidene)acetates. CORE. Retrieved from https://core.ac.uk/works/71012470 View Source
